
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide, also known as CMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAH is a hydrazide derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide involves the inhibition of carbonic anhydrase. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of effects on the body. For example, inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one limitation of using N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its potential toxicity. N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide research. One area of interest is the development of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide-based therapies for the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of new synthesis methods for N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide that are more efficient and cost-effective. Additionally, further research is needed to better understand the potential toxicity of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide and its effects on different cell types.
Métodos De Síntesis
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of thionyl chloride to form 2-(4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide.
Aplicaciones Científicas De Investigación
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is its ability to inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in a variety of diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-17-8-2-4-9(5-3-8)18-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMOETNHXOFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)

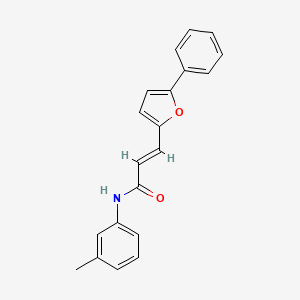
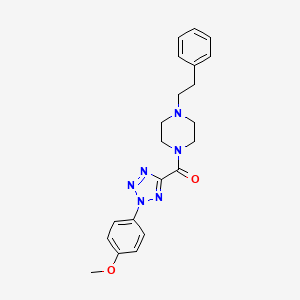
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)
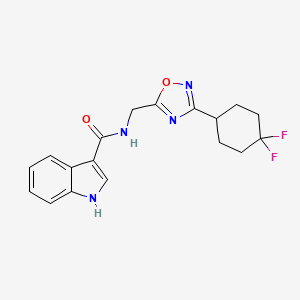
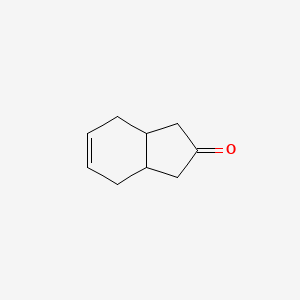
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
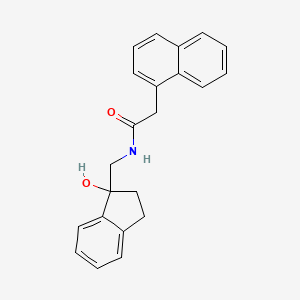
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)